N-Allyl-2-amino-1,3-benzothiazole-6-sulfonamide
Description
Properties
IUPAC Name |
2-amino-N-prop-2-enyl-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-2-5-12-17(14,15)7-3-4-8-9(6-7)16-10(11)13-8/h2-4,6,12H,1,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNSKAXDBIHINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-amino-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with sulfonyl chloride and propenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. One common method includes the initial preparation of 2-aminobenzothiazole, followed by its sulfonylation and subsequent reaction with propenylamine. The use of solvents like dichloromethane and catalysts such as palladium on carbon can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
N-Alkylation and Cyclization Pathways
The allyl group attached to the amino nitrogen enables regioselective alkylation and subsequent cyclization. Studies on analogous 2-aminobenzothiazole derivatives reveal:
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N-Alkylation : The endocyclic nitrogen atom in benzothiazoles undergoes alkylation with α-iodoketones or allyl halides at room temperature in solvents like acetone or methanol . For example:
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Cyclization : Under thermal or acidic conditions, the allyl group participates in intramolecular dehydrative cyclization. Computational studies (DFT) show that bulky substituents like allyl slow cyclization due to steric hindrance .
Table 1: Thermodynamic Parameters for Cyclization of N-Alkylated Derivatives
| R Group | ΔE° (kcal/mol) | ΔG° (kcal/mol) |
|---|---|---|
| Methyl | +4.0 | -9.2 |
| Phenyl | +5.2 | -10.8 |
| 2-Thienyl | +6.3 | -3.8 |
Sulfonamide Reactivity
The sulfonamide group (-SONH) participates in:
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Acylation : Reacts with chloroacetyl chloride in DMF to form thiazolone-sulfonamide hybrids, as demonstrated in benzenesulfonamide derivatives .
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Nucleophilic Substitution : Acts as a directing group for electrophilic aromatic substitution (EAS), facilitating halogenation or nitration at the para position of the benzothiazole ring .
Oxidation and Reduction
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Oxidation : The benzothiazole core is susceptible to oxidation by agents like hydrogen peroxide, forming sulfonic acid derivatives .
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Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces the allyl group to a propyl chain while preserving the sulfonamide .
Synthetic Optimization
Key parameters for scalable synthesis include:
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acylation .
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Catalysts : Iron-based MOFs or Pd/C improve yields in reductive coupling reactions .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-Allyl-2-amino-1,3-benzothiazole-6-sulfonamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds within this class can inhibit specific enzymes and signaling pathways linked to cancer cell proliferation. For instance, derivatives have demonstrated cytostatic effects on various cancer cell lines, indicating their potential utility in cancer therapy .
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits antibacterial activity against a range of pathogenic bacteria. In vitro studies have reported significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections . Additionally, antifungal properties have been noted, particularly against species like Candida albicans and Aspergillus niger.
Biological Studies
Enzyme Inhibition
The compound serves as a valuable probe for studying enzyme interactions. It has been shown to inhibit carbonic anhydrase isoforms, which play critical roles in various physiological processes. The selectivity of this compound for specific isoforms can provide insights into the development of targeted therapies for conditions like glaucoma and edema .
Neurotransmission Studies
Benzothiazole derivatives have been studied for their effects on neurotransmission. For example, certain derivatives have been observed to interfere with glutamate neurotransmission, which is crucial for synaptic plasticity and memory formation. This aspect highlights the compound's potential in neurological research and therapy development .
Industrial Applications
Material Science
Beyond biological applications, this compound is being explored for its properties in material science. Its unique chemical structure may contribute to the development of new materials with specific electronic or optical characteristics. Research into its polymerization behavior could lead to innovative applications in electronics and photonics.
Case Study 1: Anticancer Evaluation
A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the sulfonamide position significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-231). The lead compound from this series showed an IC50 value indicating potent inhibitory effects on cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial efficacy, this compound was tested against multi-drug resistant bacterial strains. The results indicated that this compound exhibited minimum inhibitory concentration values comparable to standard antibiotics, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios .
Mechanism of Action
The mechanism of action of N-Allyl-2-amino-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s allyl amino group balances hydrophobicity and flexibility, contrasting with ’s chloro (electron-withdrawing) and ’s tetrahydrofuran-methyl (polar, oxygen-rich) groups . ’s trifluoromethyl and phenylacetamide substituents enhance metabolic stability and steric bulk, likely influencing target binding .
Molecular Weight and Polarity: The target compound has the lowest molar mass (269.34 g/mol), favoring better bioavailability compared to heavier analogs like (339.82 g/mol).
Biological Activity
N-Allyl-2-amino-1,3-benzothiazole-6-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzothiazole core, which is known for its diverse biological activities. The sulfonamide group contributes to its pharmacological profile, making it a candidate for various therapeutic applications.
Chemical Structure
- Molecular Formula : C₁₁H₁₃N₃O₂S₂
- Molecular Weight : 273.37 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Streptococcus pneumoniae | 16 |
Anticancer Activity
Recent research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours.
- Apoptotic Induction : Increased levels of caspase-3 activity, indicating the induction of apoptosis.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
The anti-inflammatory activity is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This inhibition leads to reduced expression of inflammatory mediators such as TNF-alpha and IL-6.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound has been shown to improve cognitive function and reduce neuronal death.
Table 2: Neuroprotective Effects in Animal Models
| Model | Treatment Dose (mg/kg) | Outcome |
|---|---|---|
| Alzheimer’s Disease Model | 10 | Improved memory performance |
| Parkinson’s Disease Model | 5 | Reduced dopaminergic neuron loss |
Q & A
Q. What are the common synthetic routes for N-Allyl-2-amino-1,3-benzothiazole-6-sulfonamide?
The synthesis typically involves multi-step organic reactions:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under acidic or basic conditions.
- Allylation : Introduction of the allyl group via nucleophilic substitution or transition metal-catalyzed coupling.
- Sulfamoylation : Reaction with sulfamoyl chloride or sulfonamide precursors in the presence of a base (e.g., pyridine) . Purity optimization often employs recrystallization (e.g., ethanol) or column chromatography .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- NMR/IR : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹) and allyl proton resonances (δ 5.0–6.0 ppm) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., triclinic P1 space group with SHELX refinement) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₁₁N₃O₂S₂) .
Q. What preliminary biological activities are reported for benzothiazole-sulfonamide derivatives?
These compounds exhibit:
- Antimicrobial Activity : Broad-spectrum inhibition via sulfonamide-enzyme interactions (e.g., dihydropteroate synthase) .
- Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways . Initial screens often use in vitro assays (e.g., MIC for bacteria, MTT for cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values to differentiate potency from assay noise .
- Structural Analog Comparison : Test derivatives (e.g., fluorinated or methoxy-substituted analogs) to isolate pharmacophore contributions .
- Target Validation : Use knockout models or competitive binding assays to confirm mechanism specificity .
Q. What experimental strategies optimize the compound’s pharmacokinetic profile?
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., allyl oxidation) and modify substituents (e.g., methyl groups to block metabolism) .
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl) or formulate as prodrugs (e.g., ester derivatives) .
- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction and adjust lipophilicity .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Substituent Variation : Synthesize analogs with modified allyl groups (e.g., propargyl), sulfonamide substituents (e.g., N-methyl), or benzothiazole ring substitutions .
- 3D-QSAR Modeling : Employ CoMFA or CoMSIA to correlate steric/electronic features with activity .
- Crystallographic Overlays : Compare bound conformations in target protein complexes (e.g., using PDB data) .
Q. What methods validate the compound’s interaction with a suspected biological target?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) and affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Predict binding stability and key residue interactions (e.g., using GROMACS) .
Methodological Considerations
Q. How to address crystallographic disorder in X-ray structures of this compound?
- Refinement Constraints : Use SHELXL’s PART and SIMU instructions to model disordered regions (e.g., allyl group rotamers) .
- Twinned Data : Apply HKLF 5 in SHELXL for twin refinement if merging statistics (Rint) exceed 0.15 .
Q. Which statistical approaches analyze high-throughput screening data for derivatives?
- Multivariate Analysis : PCA or hierarchical clustering to group compounds by activity profiles .
- Dose-Response Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
